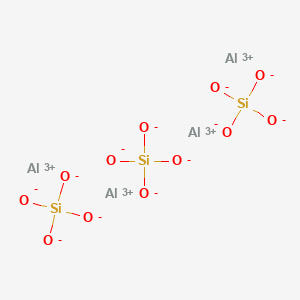















|
REACTION_CXSMILES
|
[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Na+].[Na+].[Na+].[Na+].[Cl-].[Al+3:11].[Cl-].[Cl-].[Si].[Al].[OH-].[Na+]>O>[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Al+3:11].[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Al+3:11].[Al+3:11].[Al+3:11] |f:0.1.2.3.4,5.6.7.8,9.10,11.12,14.15.16.17.18.19.20|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
Si
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
aqueous solution
|
|
Quantity
|
5000 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
Al
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si].[Al]
|
|
Name
|
|
|
Quantity
|
335 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
98 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred with a magnetic stirrer
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was prepared
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain a pH of 6.5
|
|
Type
|
CUSTOM
|
|
Details
|
This solution was evenly separated in three 4 L containers
|
|
Type
|
ADDITION
|
|
Details
|
Thus, an aqueous solution containing amorphous aluminum silicate substance
|
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CUSTOM
|
|
Details
|
dried at 60° C.
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Al+3].[Si]([O-])([O-])([O-])[O-].[Si]([O-])([O-])([O-])[O-].[Al+3].[Al+3].[Al+3]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |